Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

regioselective bromination furo[3,2-b]pyrrole halogenation electrophilic aromatic substitution

Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 332099-50-0, MFCD16657716) is a heterobicyclic building block belonging to the furo[3,2-b]pyrrole-5-carboxylate (FPc) family, a subset of the heteropentalene class in which a furan ring is fused to a pyrrole at the [3,2-b] junction. The compound bears a bromine atom at the C-3 position of the furan ring and an ethyl ester at the C-5 position of the pyrrole ring, with a molecular formula of C₉H₈BrNO₃ and a molecular weight of 258.07 g/mol.

Molecular Formula C9H8BrNO3
Molecular Weight 258.07 g/mol
CAS No. 332099-50-0
Cat. No. B3189519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
CAS332099-50-0
Molecular FormulaC9H8BrNO3
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C(=CO2)Br
InChIInChI=1S/C9H8BrNO3/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
InChIKeyBRCYQLJSKNOAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 332099-50-0): Structural and Physicochemical Baseline for Procurement Decisions


Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 332099-50-0, MFCD16657716) is a heterobicyclic building block belonging to the furo[3,2-b]pyrrole-5-carboxylate (FPc) family, a subset of the heteropentalene class in which a furan ring is fused to a pyrrole at the [3,2-b] junction. The compound bears a bromine atom at the C-3 position of the furan ring and an ethyl ester at the C-5 position of the pyrrole ring, with a molecular formula of C₉H₈BrNO₃ and a molecular weight of 258.07 g/mol . Its calculated physicochemical properties include an ACD/LogP of 3.09, a polar surface area of 55 Ų, zero Rule-of-5 violations, a density of 1.7±0.1 g/cm³, and a boiling point of 354.3±37.0 °C . The furo[3,2-b]pyrrole scaffold is recognized as a bioisostere of the indole ring system, in which the benzene ring is replaced by a furan ring, and derivatives of this scaffold have been investigated as D-amino acid oxidase (DAAO) inhibitors, cathepsin inhibitors, PDE1 inhibitors, and antibacterial agents [1][2][3].

Why Generic Substitution Fails for Ethyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate: Key Differentiation from Closest Analogs


Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate cannot be generically substituted by its closest structural analogs—including the non-brominated parent (ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate, CAS 35405-94-8), the methyl ester homolog (methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, CAS 1041422-33-6), the carboxylic acid derivative (3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid), or the thieno analog (3-bromo-4H-thieno[3,2-b]pyrrole, CAS 1207954-82-2)—because three independent structural features simultaneously diverge: (i) the C-3 bromine atom provides a regiochemically distinct handle for palladium-catalyzed cross-coupling that is absent in the non-halogenated scaffold and differs in electronic environment from C-2 or C-6 brominated isomers [1]; (ii) the ethyl ester offers different steric bulk, lipophilicity (ΔLogP ~0.3–0.5 units vs. the methyl ester), and hydrolysis kinetics compared to the methyl ester, directly affecting both synthetic intermediate handling and downstream prodrug strategies ; and (iii) the oxygen-containing furan ring confers distinct hydrogen-bond acceptor capacity and electronic properties compared to the sulfur-containing thieno[3,2-b]pyrrole analog, altering both reactivity in electrophilic substitution and biological target engagement [2]. These differences are not cosmetic; they determine which synthetic routes are viable and which biological profiles are accessible.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of Ethyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 332099-50-0)


C-3 Bromination Regioselectivity: 3-Bromo vs. 6-Bromo vs. 2-Bromo FPc Isomers

The bromine substituent at the C-3 position of the target compound is not interchangeable with bromine at C-2 or C-6. Direct halogenation of the parent FPc (1a) with N-bromosuccinimide (NBS) and tetrabutylammonium fluoride (TBAF) affords exclusively the 6-bromo isomer (72) from 1a; bromination at C-2 requires prior N-Boc protection of the pyrrole nitrogen (16c → 73). In contrast, C-3 bromination is achieved only on 2-aryl-substituted FPcs using excess elemental bromine (2 equivalents Br₂) to yield the 3-bromo-FPc (80) or with 3 equivalents Br₂ to yield the 3,6-dibromo-FPc (81), whereas NBS in DMF affords the 6-bromo isomer instead [1][2]. This means the target compound, bearing bromine exclusively at C-3, provides a unique vector for derivatization that cannot be replicated by the more readily accessible 6-bromo or 2-bromo isomers.

regioselective bromination furo[3,2-b]pyrrole halogenation electrophilic aromatic substitution

Ethyl Ester vs. Methyl Ester: Calculated Lipophilicity and Physicochemical Differentiation

The ethyl ester of the target compound (MW 258.07) confers measurably higher lipophilicity than the corresponding methyl ester (methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate, CAS 1041422-33-6, MW 244.04). The ACD/LogP of the target compound is calculated as 3.09, whereas the methyl ester is predicted to have a LogP of approximately 2.6–2.7 (based on the established ΔLogP contribution of ~0.4–0.5 for an ethyl vs. methyl ester on heteroaromatic scaffolds) . Additionally, the ethyl ester has a higher boiling point (354.3±37.0 °C vs. an estimated ~320–330 °C for the methyl homolog) and different hydrolysis rates under both acidic and basic conditions . These differences affect chromatographic behavior, solubility in organic solvents, and the kinetics of ester deprotection in prodrug strategies.

ester homolog comparison lipophilicity LogP ADME prediction

Furo[3,2-b]pyrrole vs. Thieno[3,2-b]pyrrole Scaffold: Electronic and H-Bond Acceptor Differentiation

The target compound's furo[3,2-b]pyrrole core, containing a furan oxygen, is a distinct electronic and pharmacophoric entity compared to its thieno analog (3-bromo-4H-thieno[3,2-b]pyrrole, CAS 1207954-82-2). The furan oxygen serves as a hydrogen-bond acceptor (AHb), whereas the thiophene sulfur is a poor H-bond acceptor [1]. In antibacterial SAR studies of furo[3,2-b]pyrrole derivatives, the furan oxygen's H-bond acceptor capacity was explicitly identified as contributing to antibacterial activity, and the absence of H-bond donor (DHb) functionality in certain derivatives correlated with higher MIC values (>20.48 mM), underscoring the pharmacophoric relevance of the oxygen heteroatom [2]. The thieno analog cannot engage in equivalent H-bond interactions, and its predicted density (1.9±0.1 g/cm³) and boiling point (325.2±22.0 °C) differ from the target compound (1.7±0.1 g/cm³; 354.3±37.0 °C), reflecting distinct physicochemical properties .

heteropentalene bioisostere furan vs. thiophene hydrogen-bond acceptor

DAAO Inhibitory Activity of the Furo[3,2-b]pyrrole-5-carboxylate Scaffold: BindingDB Quantitative Evidence for Scaffold Selection

The furo[3,2-b]pyrrole-5-carboxylate scaffold is a validated pharmacophore for D-amino acid oxidase (DAAO) inhibition. The parent carboxylic acid, 4H-furo[3,2-b]pyrrole-5-carboxylic acid (CHEMBL492591, also known as SUN), demonstrates potent DAAO inhibition with an IC₅₀ of 9 nM (cell-free fluorescence assay) and 17.2 nM against human recombinant DAAO expressed in E. coli, with a binding Kd of 29 nM measured by Biacore surface plasmon resonance [1][2]. The target compound, as the 3-bromo ethyl ester, serves as a direct synthetic precursor to substituted analogs of this pharmacophore: the bromine at C-3 enables Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl substituents, while the ethyl ester can be hydrolyzed to the carboxylic acid to restore DAAO inhibitory activity. In vivo, oral administration of SUN at 3, 10, and 30 mg/kg in rats and mice produced dose-related increases in cerebellar D-serine, indicative of sustained central DAAO inhibition [3]. This establishes the furo[3,2-b]pyrrole-5-carboxylate scaffold as a privileged chemotype for DAAO modulation, with the 3-bromo ethyl ester serving as the key branching intermediate for SAR exploration.

D-amino acid oxidase inhibitor DAAO furo[3,2-b]pyrrole-5-carboxylic acid SUN compound

Antibacterial Activity of Furo[3,2-b]pyrrole-5-carboxylate Derivatives: Quantitative MIC Data for Scaffold Triage

The furo[3,2-b]pyrrole-5-carboxylate scaffold has demonstrated antibacterial activity in head-to-head comparison with the standard antibiotic 6-aminopenicillanic acid (6-APA). In a study by Zemanová et al. (2017), compound 5c (2-trityl-furo[3,2-b]pyrrole-5-carboxylic acid) showed MIC values of 0.16 mM against Escherichia coli (CCM 7929) and <0.1 mM against Micrococcus luteus (CCM 732), surpassing 6-APA (MIC 3.84 mM and 5.12 mM, respectively) by 24-fold and >51-fold [1]. Compound 8c (an acetamide derivative) achieved MIC values of 2.56 mM (E. coli) and 1.92 mM (M. luteus), also more potent than 6-APA. The parent FPc ester 1e (methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate) showed MIC values comparable to 6-APA (3.84 mM and 5.12 mM). The target compound, as a 3-bromo ethyl ester building block, is the synthetic gateway to C-3 functionalized analogs that can explore the SAR around the 2-aryl/trityl substitution patterns that produced the micromolar-potent compound 5c [2].

antibacterial furo[3,2-b]pyrrole MIC Escherichia coli Micrococcus luteus

Best Research and Industrial Application Scenarios for Ethyl 3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 332099-50-0)


DAAO Inhibitor Lead Optimization: C-3 Diversification via Suzuki-Miyaura Cross-Coupling

The validated DAAO pharmacophore 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN, IC₅₀ 9–17 nM) lacks substitution at C-3. The target compound, bearing bromine at C-3, enables systematic SAR exploration at this position via palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids . Post-coupling ester hydrolysis yields C-3-substituted DAAO inhibitors for in vitro screening and in vivo PD studies (D-serine elevation in cerebellum at 3–30 mg/kg p.o. in rodents) [1]. This application scenario is supported by the BindingDB affinity data and the in vivo pharmacodynamic evidence for the SUN scaffold [2].

Antibacterial Scaffold Diversification: Accessing 2-Aryl-3-Substituted Furo[3,2-b]pyrroles

The antibacterial SAR established by Zemanová et al. (2017) identified 2-substitution (particularly bulky lipophilic groups like trityl) as critical for achieving micromolar MIC values against E. coli and M. luteus [3]. The target compound, with bromine at C-3 and ethyl ester at C-5, serves as the key intermediate for synthesizing 2,3-disubstituted analogs via sequential cross-coupling at C-3 followed by C-2 functionalization through the Hemetsberger-Knittel route using 5-aryl-2-furaldehydes, enabling exploration of synergistic substitution effects on antibacterial potency [4].

Furo[3,2-b]pyrrole-Based Kinase Inhibitor Fragment Libraries

The furo[3,2-b]pyrrole scaffold is a recognized heteropentalene kinase hinge-binding motif. The C-3 bromine serves as a versatile diversification point for generating fragment libraries via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, while the C-5 ethyl ester can be hydrolyzed to the carboxylic acid for amide bond formation with kinase hinge-region vectors [5]. The ethyl ester is preferred over the methyl ester for fragment library construction due to its higher boiling point (354 °C vs. ~320 °C), reducing evaporative loss during high-throughput automated liquid handling, and its higher LogP (3.09 vs. ~2.6) facilitates organic-phase extraction during parallel workup .

Bioisosteric Replacement of Indole Scaffolds in CNS Drug Discovery

The furo[3,2-b]pyrrole system is a direct bioisostere of indole, where the benzene ring is replaced by a furan ring [6]. For CNS programs where indole-based leads suffer from high aromatic ring count, CYP liabilities, or poor ligand efficiency, the target compound provides a lower molecular weight (258.07 vs. indole analogs typically >280), lower aromatic ring count (2 rings vs. 3 for indole), and an additional H-bond acceptor (furan oxygen) that can improve solubility and reduce logP without sacrificing target engagement . The C-3 bromine enables rapid generation of indole-mimetic compound libraries for CNS target screening.

Quote Request

Request a Quote for Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.